“Benzo[d]isoxazol-3-ylmethanamine” is an organic compound with the molecular formula C8H8N2O . It is used for research purposes .
Isoxazoles, including “Benzo[d]isoxazol-3-ylmethanamine”, can be synthesized via different pathways. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Isoxazoles, including “Benzo[d]isoxazol-3-ylmethanamine”, can undergo a variety of reactions. The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .
Benzo[d]isoxazol-3-ylmethanamine is a compound that belongs to the class of isoxazole derivatives, which are characterized by a five-membered heterocyclic ring containing one nitrogen and one oxygen atom. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly as a ligand for various receptors, including vanilloid receptors.
Benzo[d]isoxazol-3-ylmethanamine can be synthesized through various chemical processes, including cyclization reactions involving appropriate precursors such as aldehydes and hydroxylamines. The compound can also be derived from benzo[d]isoxazole derivatives through substitution reactions.
Benzo[d]isoxazol-3-ylmethanamine is classified as an amine and a heterocyclic compound. It falls under the broader category of isoxazole derivatives, which are known for their diverse biological activities and potential therapeutic uses.
The synthesis of benzo[d]isoxazol-3-ylmethanamine can be achieved through several methods:
In typical synthesis protocols, the reaction conditions include the use of basic agents such as sodium hydroxide or triethylamine in organic solvents like methanol or dichloromethane. The reaction temperature often ranges from 30°C to reflux conditions depending on the specific method employed .
The molecular structure of benzo[d]isoxazol-3-ylmethanamine features a fused benzene ring and isoxazole ring system. The presence of an amine group at the 3-position of the isoxazole contributes to its reactivity and biological activity.
The molecular formula for benzo[d]isoxazol-3-ylmethanamine is C9H10N2O, with a molecular weight of approximately 162.19 g/mol. The compound's structural characteristics can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Benzo[d]isoxazol-3-ylmethanamine can participate in various chemical reactions, including:
For example, treatment with strong bases can yield various derivatives through nucleophilic substitution at the nitrogen atom, facilitating further modifications .
The mechanism of action for benzo[d]isoxazol-3-ylmethanamine primarily involves its interaction with biological receptors. As a ligand for vanilloid receptors (TRPV channels), it may modulate pain perception and inflammatory responses.
Research indicates that compounds within this class exhibit significant activity at TRPV1 receptors, influencing calcium ion influx and subsequently affecting cellular signaling pathways related to pain and inflammation .
Relevant data on solubility and melting points can be obtained from experimental studies or material safety data sheets (MSDS) specific to this compound.
Benzo[d]isoxazol-3-ylmethanamine has several potential applications in scientific research:
Benzo[d]isoxazol-3-ylmethanamine represents a structurally distinctive scaffold characterized by a fused bicyclic aromatic system (benzene + isoxazole) linked to a methanamine (–CH₂–NH₂) moiety. This hybrid architecture merges the metabolic stability of the benzisoxazole core with the target-interactive versatility of the primary amine group. As a chemical entity, it serves as a critical building block for designing ligands that modulate central nervous system (CNS), oncological, and infectious disease targets. Its emergence aligns with medicinal chemistry’s shift toward privileged heterocyclic scaffolds that balance target affinity, selectivity, and pharmacokinetic feasibility [4] [9].
The therapeutic exploration of benzisoxazole derivatives began in earnest with the development of zonisamide (1,2-benzisoxazole-3-methanesulfonamide), an antiepileptic agent approved in 1989. Zonisamide’s broad-spectrum efficacy against partial and generalized seizures validated the benzisoxazole core as a pharmacologically viable scaffold. Mechanistically, it inhibits voltage-gated sodium channels, T-type calcium channels, and carbonic anhydrase, while modulating GABAergic and glutamatergic neurotransmission—highlighting the structural capacity for polypharmacology [1] [4]. Subsequent milestones include:
Table 1: Evolution of Key Benzisoxazole-Containing Drugs
Drug (Year) | Therapeutic Class | Structural Feature | Biological Target(s) |
---|---|---|---|
Sulfisoxazole (1956) | Antibacterial | 4-Amino-N-(3,4-dimethyl-isoxazol-5-yl)benzenesulfonamide | Dihydropteroate synthase |
Zonisamide (1989) | Anticonvulsant | 3-(Methanesulfonamide)methyl-1,2-benzisoxazole | Na⁺/Ca²⁺ channels, carbonic anhydrase |
Risperidone (1993) | Antipsychotic | 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]pyrimidine | D₂/5-HT₂A receptors |
Leflunomide (1998) | Antirheumatic | 5-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide | Dihydroorotate dehydrogenase |
The integration of the methanamine (–CH₂–NH₂) substituent, as seen in synthetic analogs of benzo[d]isoxazol-3-ylmethanamine, emerged from rational modifications to enhance blood-brain barrier (BBB) penetration and target engagement kinetics. For instance, protonation of the amine at physiological pH facilitates ionic interactions with neuronal receptors and transporters, while the methylene linker provides conformational flexibility [4] [9].
The benzo[d]isoxazole core imparts three critical pharmacodynamic advantages:
Table 2: Structure-Activity Relationships (SAR) of Benzo[d]isoxazole Modifications
Substituent Position | Chemical Group | Biological Effect | Mechanistic Implication |
---|---|---|---|
C₃ (Methanamine) | –CH₂–NH₂ | Enhanced BBB penetration | Amine protonation facilitates solute carrier transport |
C₅ | –F, –Cl | ↑ Anticonvulsant/anticancer activity | Increased dipole moment strengthens target binding |
C₆ | –OCH₃, –CH₃ | ↑ Antioxidant activity | Resonance stabilization of radical intermediates |
C₇ | –NO₂ | ↑ Anti-inflammatory activity | Electron withdrawal modulates COX-2 affinity |
The scaffold’s planar geometry enables DNA intercalation in anticancer agents, while its rigidity minimizes entropic penalties during protein binding. In hypoxia-inducible factor (HIF-1α) inhibitors, derivatives like N-(4-fluorophenyl)benzo[d]isoxazole-3-carboxamide achieve IC₅₀ values of 24 nM by exploiting this planar rigidity to anchor within the HIF-1α ATP-binding cleft [2].
The –CH₂–NH₂ group strategically optimizes absorption, distribution, and metabolism:
Table 3: Pharmacokinetic Parameters of Benzo[d]isoxazol-3-ylmethanamine Derivatives
Derivative Structure | log D₇.₄ | Plasma Protein Binding (%) | t₁/₂ (h) | Primary Metabolic Pathway |
---|---|---|---|---|
Benzo[d]isoxazol-3-ylmethanamine | 1.2 | 65 | 2.5 | N-Acetylation (70%), CYP2D6 oxidation (20%) |
6-F-Benzo[d]isoxazol-3-ylmethanamine | 1.8 | 78 | 4.1 | N-Acetylation (85%), glucuronidation (10%) |
5,6-diCl-Benzo[d]isoxazol-3-ylmethanamine | 2.3 | 82 | 5.8 | CYP3A4 oxidation (60%), N-acetylation (30%) |
The methanamine group also mitigates P-glycoprotein (P-gp) efflux. Unlike tertiary amines, primary amines exhibit lower P-gp substrate affinity due to reduced lipophilicity. For instance, P-gp efflux ratios for benzo[d]isoxazol-3-ylmethanamine analogs are typically <2.0, versus >5.0 for N-methylated counterparts [10]. This property maximizes CNS bioavailability—a key advantage for neurotherapeutic applications.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1